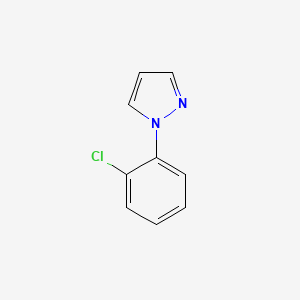

1-(2-chlorophenyl)-1H-pyrazole

Übersicht

Beschreibung

1-(2-Chlorophenyl)-1H-pyrazole, also known as CP-Pyrazole, is a heterocyclic compound that has been widely studied for its scientific research applications. CP-Pyrazole is a five-membered ring-like structure composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a colorless, crystalline, and odorless solid compound. CP-Pyrazole has been used in a variety of research applications, such as drug design, drug metabolism, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Transition Metal Chemosensors

Pyrazoles and their derivatives, including 1-(2-Chlorophenyl)pyrazole, have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .

Environmental Monitoring

Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring . These MOFs can be used to detect toxic entities in the environmental and biological system .

Biological Imaging

In addition to environmental monitoring, pyrazole derived MOFs have also been used for biological imaging . This allows for the visualization of biological processes at the molecular level .

Biological Activities

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies . This includes the potential applications of 1-(2-Chlorophenyl)pyrazole .

Drug Discovery

1-(2-Chlorophenyl)pyrazole is a versatile chemical compound used in scientific research for its wide range of applications, including drug discovery. It can be used to develop new drugs with potential therapeutic effects.

Material Synthesis

1-(2-Chlorophenyl)pyrazole can also be used in material synthesis. This involves the creation of new materials with desired properties, which can be used in various industries.

Wirkmechanismus

Target of Action

1-(2-Chlorophenyl)pyrazole, also known as 1-(2-chlorophenyl)-1H-pyrazole, is a pyrazole derivative. Pyrazoles are known for their diverse pharmacological effects . They have been found to exhibit antileishmanial and antimalarial activities , and they have been used in the synthesis of various biologically active compounds . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives, which include pyrazole derivatives, have predicted suitable pharmacokinetic phases .

Result of Action

Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .

Action Environment

The boiling point of unsubstituted pyrazole is in the range of 186–188 °c, which is attributed to intermolecular h-bonding . This suggests that the physical properties of pyrazole derivatives, including 1-(2-Chlorophenyl)pyrazole, may be influenced by temperature and other environmental factors.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXHPCKZSBQLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-1H-pyrazole | |

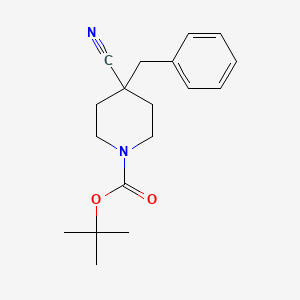

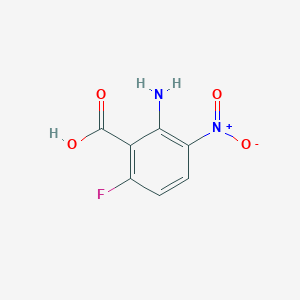

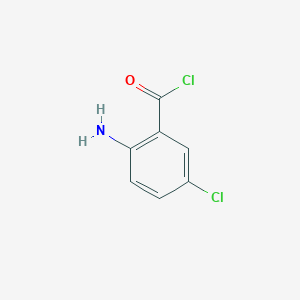

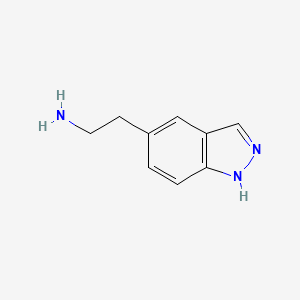

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)